![molecular formula C15H15NO4 B6635306 (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid, also known as MFPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. MFPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Mecanismo De Acción
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, specifically COX-2. This results in the suppression of prostaglandin synthesis, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid in lab experiments include its well-characterized mechanism of action and its ability to inhibit COX-2 activity selectively. However, one of the limitations of using (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid is its relatively low potency compared to other NSAIDs, such as ibuprofen and aspirin.
Direcciones Futuras
For the study of (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid include the investigation of its potential applications in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. In addition, further studies are needed to explore the potential side effects of (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid and to optimize its potency and selectivity as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis of (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride to form 5-methylfuran-2-carbonyl chloride. This is then reacted with L-phenylalanine methyl ester to obtain the desired product, (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid.
Aplicaciones Científicas De Investigación
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid has been extensively studied for its potential applications in the treatment of various inflammatory disorders, including rheumatoid arthritis, osteoarthritis, and gout. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.
Propiedades
IUPAC Name |
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-7-8-13(20-10)14(17)16-12(15(18)19)9-11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRWDKMCZKVEHG-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


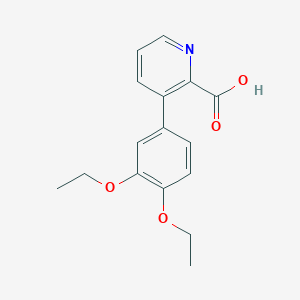
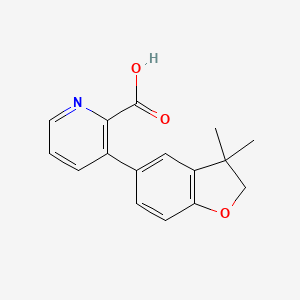
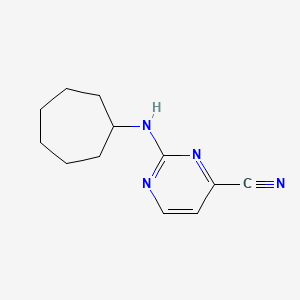
![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)
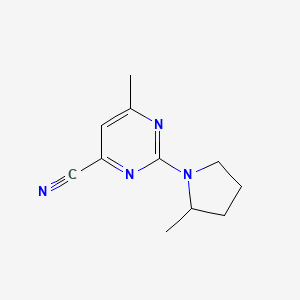
![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)
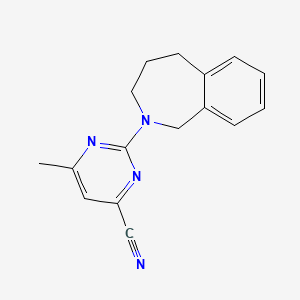
![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
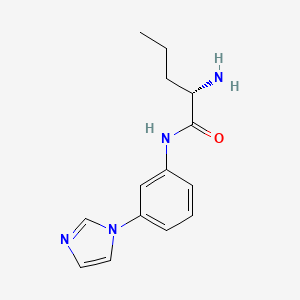
![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)